(+)-trans-C75

Beschreibung

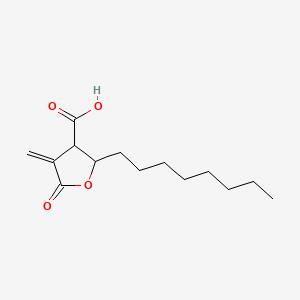

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189534 | |

| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218137-86-1 | |

| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218137-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-75 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218137861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C-75 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E9A8CTX2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic FAS Inhibitor C75: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C75 is a synthetic, small-molecule inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. Overexpressed in a variety of human cancers, FAS has emerged as a promising target for anticancer therapy. C75 has demonstrated potent antitumor activity in preclinical models, inducing apoptosis and inhibiting tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of C75, with a focus on its effects on cancer cell signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of FAS inhibitors.

Discovery and Rationale

C75 was developed as a synthetic analogue of cerulenin, a natural product inhibitor of FAS. The discovery was based on the understanding that many cancer cells exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis. By targeting FAS, the aim was to selectively induce metabolic stress and apoptosis in cancer cells while sparing normal tissues with low FAS expression. C75 was designed as a more stable and potent inhibitor compared to its natural predecessor.

Synthesis of C75

A convenient and reliable route for the multigram synthesis of C75 has been developed, with a reported overall yield of approximately 29%. The synthesis involves a multi-step process starting from readily available precursors.

Experimental Protocol: Synthesis of C75

A detailed, step-by-step protocol for the synthesis of C75 is proprietary and not publicly available in full detail. The following is a generalized workflow based on published literature.

-

Step 1: Synthesis of the γ-lactone core: This typically involves the reaction of an appropriate starting material to form the core five-membered lactone ring structure.

-

Step 2: Introduction of the alkyl side chain: An alkyl group is introduced at a specific position on the lactone ring, which is crucial for the compound's interaction with the FAS enzyme.

-

Step 3: Functional group manipulation: A series of reactions are performed to introduce and modify functional groups to arrive at the final C75 structure.

-

Step 4: Purification: The final compound is purified using techniques such as column chromatography to yield the desired product with high purity.

Quantitative Data: In Vitro Cytotoxicity

C75 has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| PC3[1] | Prostate Cancer | 35 |

| LNCaP[1] | Prostate Cancer | 50 |

Note: This table will be expanded as more quantitative data from various cancer cell lines becomes publicly available.

Mechanism of Action and Signaling Pathways

C75 exerts its anticancer effects through a dual mechanism involving the inhibition of two key enzymes in fatty acid metabolism: Fatty Acid Synthance (FAS) and Carnitine Palmitoyltransferase I (CPT-I).

Inhibition of Fatty Acid Synthase (FAS)

C75 acts as a slow-binding, irreversible inhibitor of FAS. By blocking FAS, C75 prevents the synthesis of fatty acids, leading to an accumulation of the substrate malonyl-CoA. This disruption in lipid metabolism induces cellular stress and ultimately triggers apoptosis in cancer cells.

Inhibition of Carnitine Palmitoyltransferase I (CPT-I)

Inside the cell, C75 can be converted to C75-CoA. This derivative acts as a potent inhibitor of CPT-I, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT-I further disrupts cellular energy homeostasis.

Modulation of AMPK Signaling

C75 has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy status. In the hypothalamus, C75 treatment leads to a decrease in the phosphorylation of AMPK. The downstream consequences of AMPK modulation in cancer cells are an active area of investigation.

Signaling Pathway Diagrams

Experimental Protocols

Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To determine the inhibitory effect of C75 on FAS activity.

Materials:

-

Purified FAS enzyme

-

C75 compound

-

Acetyl-CoA

-

Malonyl-CoA (radiolabeled or with a detection system)

-

NADPH

-

Reaction buffer

Procedure:

-

Pre-incubate the purified FAS enzyme with varying concentrations of C75 for different time intervals to account for its slow-binding nature.

-

Initiate the reaction by adding acetyl-CoA, radiolabeled malonyl-CoA, and NADPH.

-

Allow the reaction to proceed for a defined period at 37°C.

-

Stop the reaction and measure the incorporation of the radiolabel into fatty acids.

-

Calculate the percentage of inhibition relative to a control without C75.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of C75 in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

C75 compound

-

Cell culture medium and supplements

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of C75 for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

C75 has proven to be a valuable research tool for understanding the role of fatty acid metabolism in cancer. Its dual inhibitory mechanism on both FAS and CPT-I makes it a potent modulator of cellular energetics. While its clinical development has been hampered by off-target effects, the insights gained from studying C75 continue to fuel the development of a new generation of more specific and tolerable FAS inhibitors for cancer therapy. Future research should focus on elucidating the detailed downstream signaling consequences of C75-mediated enzyme inhibition and on identifying predictive biomarkers to select patient populations most likely to respond to FAS-targeted therapies.

References

C75 as a Fatty Acid Synthase Inhibitor: A Technical Guide

Executive Summary: C75 is a synthetic, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids. Elevated FASN expression is a hallmark of many cancers and metabolic diseases, making it a compelling therapeutic target. C75 acts as a competitive, irreversible inhibitor of FASN, exhibiting slow-binding characteristics.[1][2] Beyond its primary function, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid β-oxidation.[3][4] This dual mechanism—inhibiting fatty acid synthesis while promoting fatty acid breakdown—results in a range of potent anti-neoplastic and metabolic effects, including the induction of apoptosis in cancer cells and significant weight loss in preclinical models.[1][4] This document provides an in-depth technical overview of C75, covering its mechanism of action, effects on key signaling pathways, quantitative data, and detailed experimental protocols for its study.

Introduction to Fatty Acid Synthase (FASN) and C75

Fatty Acid Synthase (FASN) is a large, multi-domain enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In most normal human tissues, FASN expression is low, as dietary fatty acids are typically sufficient. However, many human cancers, including those of the breast, prostate, and colon, exhibit significantly upregulated FASN expression.[1][5] This heightened lipogenesis provides cancer cells with the necessary lipids for membrane formation, energy storage, and the generation of signaling molecules, supporting rapid proliferation and survival.

C75, or trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic α-methylene-γ-butyrolactone designed as a more stable and potent analogue of cerulenin, a natural FASN inhibitor.[1][5] It was developed to overcome the chemical instability of cerulenin, enabling more robust in vivo studies of FASN inhibition.[5] C75 has since become a critical tool for investigating the roles of fatty acid synthesis in cancer and metabolic disorders.[6][7]

Biochemical and Chemical Properties of C75

C75 is a synthetic compound with the following key properties:

| Property | Value | Reference |

| IUPAC Name | trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | [8] |

| Molecular Formula | C₁₄H₂₂O₄ | [2] |

| Molecular Weight | 254.32 Da | [2] |

| Appearance | White to beige powder | [7] |

| Purity | >98% (by HPLC) | [2][7] |

| Solubility | Soluble in DMSO (e.g., to 25 mM) | [2][7] |

| Storage Temperature | 2-8°C | [7] |

| CAS Number | 191282-48-1 | [2] |

Mechanism of Action

C75 exerts its biological effects through a dual mechanism, targeting both fatty acid synthesis and oxidation pathways.

Inhibition of Fatty Acid Synthase (FASN)

C75 is a competitive and irreversible inhibitor of FASN.[2][9] It displays characteristics of a slow-binding inhibitor, meaning the formation of the enzyme-inhibitor complex occurs over a period of minutes, with inhibitory effects increasing with longer preincubation times.[1][10] Unlike cerulenin, which exclusively targets the β-ketoacyl synthase domain, C75 has been shown to interact with multiple domains of the FASN enzyme, including the β-ketoacyl synthase, enoyl reductase, and thioesterase domains.[5] This irreversible binding leads to the accumulation of the FASN substrate malonyl-CoA, a key event that mediates many of C75's downstream effects, including apoptosis.[1][9]

Activation of Carnitine Palmitoyltransferase-1 (CPT-1)

Paradoxically, while FASN inhibition leads to an increase in malonyl-CoA, which is a potent allosteric inhibitor of CPT-1, C75 itself acts as a CPT-1 activator.[3][4] CPT-1 is the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[3] C75 appears to compete with malonyl-CoA, stimulating CPT-1 activity even in the presence of high malonyl-CoA levels.[3][4] This leads to a significant increase in fatty acid oxidation and cellular ATP production, contributing to its metabolic effects.[3][4]

Caption: Dual mechanism of C75: FASN inhibition and CPT-1A activation.

Cellular and In Vivo Effects

Anti-Cancer Effects

In cancer cells, the primary outcome of FASN inhibition by C75 is the induction of apoptosis.[1][9] This is thought to be triggered by the cytotoxic accumulation of malonyl-CoA.[1] C75 treatment leads to a rapid halt in fatty acid synthesis, followed by an inhibition of DNA replication, cell cycle arrest, and ultimately, programmed cell death through the activation of caspase cascades.[1][5] C75 has demonstrated cytotoxic effects across a wide range of cancer cell lines and has been shown to reduce tumor growth in xenograft models and prevent mammary cancer development in transgenic mice.[1][5][6]

Metabolic Effects

When administered in vivo to rodents, C75 induces profound and rapid weight loss.[11][12] This effect is attributed to two main factors:

-

Central Action: C75 acts on the hypothalamus to suppress the expression of orexigenic neuropeptides, leading to a significant reduction in food intake (anorexia).[2][11]

-

Peripheral Action: By activating CPT-1, C75 increases peripheral fatty acid oxidation and energy expenditure.[4][11] Studies in diet-induced obese mice showed that C75 treatment led to a 32.9% increase in energy production from fatty acid oxidation.[4][11]

Key Signaling Pathways Modulated by C75

Induction of Apoptosis

FASN inhibition by C75 triggers the intrinsic (mitochondrial) pathway of apoptosis.[5] The accumulation of malonyl-CoA is a key initiating stress signal. This leads to the activation of the caspase cascade, which executes the apoptotic program.[5] While the precise upstream sensors of malonyl-CoA stress are still being fully elucidated, the pathway converges on the activation of effector caspases like caspase-3 and caspase-6.[13][14]

Caption: Apoptotic signaling pathway induced by C75-mediated FASN inhibition.

AMPK and mTOR Signaling

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) are central regulators of cellular metabolism and growth. AMPK acts as a cellular energy sensor; it is activated under low energy states (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes (like fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis).[15] The mTOR pathway, conversely, is a master regulator of cell growth and proliferation, activated by nutrients and growth factors.[16]

C75 treatment has been shown to increase cellular ATP levels, likely due to the stimulation of fatty acid oxidation.[4][17] This increase in ATP leads to the inactivation of AMPK.[17] Since AMPK is a known inhibitor of the mTOR pathway, the inactivation of AMPK by C75 can relieve this inhibition. However, FASN inhibition also negatively regulates the mTOR pathway through other stress-response mechanisms, creating a complex interplay.[5]

Caption: C75's impact on the AMPK and mTOR signaling pathways.

Quantitative Data Summary

The inhibitory potency of C75 has been quantified in various cancer cell lines and assay formats. The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of an inhibitor's effectiveness.

| Cell Line/Assay | Assay Type | IC₅₀ Value (µM) | Reference(s) |

| Purified FASN | Biochemical Assay | 15.53 | [8][11] |

| PC3 (Prostate Cancer) | Clonogenic Assay | 35 | [6][18] |

| LNCaP (Prostate Cancer) | Spheroid Growth Assay | 50 | [11][18] |

| A375 (Melanoma) | FASN Functional Assay | 32.43 | [6] |

| MA104 (Monkey Kidney) | Cytotoxicity Assay (TD₅₀) | 28.5 | [6] |

| General | Biochemical Assay | 200 | [2] |

Note: IC₅₀ values can vary significantly based on the assay conditions, cell type, incubation time, and serum concentration.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of C75.

FASN Inhibition Assay (Radiometric)

This protocol measures the incorporation of a radiolabeled precursor into fatty acids.

-

Enzyme Preparation: Purify FASN from target tissue or use a commercially available recombinant enzyme.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with 1 mM DTT and 1 mM EDTA).

-

Preincubation: Add purified FASN to the reaction buffer. Add varying concentrations of C75 (dissolved in DMSO) or DMSO vehicle control. Preincubate for a specified time (e.g., 30 minutes at 37°C) to allow for slow-binding inhibition.[1]

-

Reaction Initiation: Start the reaction by adding substrates: acetyl-CoA, NADPH, and ¹⁴C-labeled malonyl-CoA.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH for saponification).

-

Extraction: Extract the radiolabeled fatty acids using a nonpolar solvent like hexane or petroleum ether.

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Cell Viability/Proliferation (Clonogenic Assay)

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

-

Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.[6]

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of C75 or a DMSO vehicle control.[8]

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).[6]

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.

-

Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Counting & Analysis: Count the number of colonies in each well. Calculate the surviving fraction for each treatment condition relative to the control and plot a dose-response curve.

Caption: General experimental workflow for the evaluation of C75.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture cells in plates and treat with C75 or vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by C75.

Conclusion and Future Directions

C75 is a potent dual-action molecule that serves as an invaluable tool for studying cellular metabolism. Its ability to both irreversibly inhibit FASN and activate CPT-1 provides a powerful method for dissecting the roles of lipid synthesis and oxidation in health and disease. While its profound effects on appetite and body weight may limit its direct therapeutic development for cancer, it has paved the way for second-generation FASN inhibitors with improved pharmacological profiles.[5][19] Future research will likely focus on further clarifying the complex signaling networks C75 modulates and leveraging its unique mechanism to explore novel therapeutic strategies for cancer, obesity, and other metabolic disorders.

References

- 1. pnas.org [pnas.org]

- 2. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]

- 3. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. C75 = 98 HPLC, powder 218137-86-1 [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The connections between C75 and obesity drug-target pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid, commonly known as C75, is a synthetic, cell-permeable α-methylene-γ-butyrolactone that has garnered significant scientific interest due to its potent biological activities. Primarily recognized as an inhibitor of fatty acid synthase (FAS), C75 has demonstrated significant potential as an anti-cancer and anti-obesity agent. This technical guide provides a comprehensive overview of the biological activity of C75, including its mechanisms of action, key signaling pathways, and quantitative data. Detailed experimental protocols for the study of C75 are also provided to facilitate further research and development.

Introduction

Fatty acid synthase (FAS) is a key enzyme in the de novo biosynthesis of fatty acids. In many human cancers, the expression and activity of FAS are significantly upregulated to support the high proliferation rates of tumor cells. This makes FAS a compelling target for anticancer drug development. C75 was developed as a more stable and potent synthetic analog of the natural FAS inhibitor, cerulenin. Beyond its effects on cancer cells, C75 has also been shown to induce profound anorexia and weight loss, indicating a role in the central nervous system's regulation of energy balance. This dual activity has positioned C75 as a valuable tool for studying the interplay between metabolism, cancer, and appetite regulation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₄ |

| Molecular Weight | 254.32 g/mol |

| CAS Number | 218137-86-1, 191282-48-1 (may vary by stereoisomer) |

| Synonyms | C75, 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid |

Biological Activity and Mechanism of Action

The biological effects of C75 are multifaceted, stemming from its primary interaction with FAS and subsequent modulation of downstream metabolic and signaling pathways.

Inhibition of Fatty Acid Synthase (FAS)

C75 is a slow-binding, irreversible inhibitor of fatty acid synthase.[1] By covalently modifying the β-ketoacyl synthase domain of FAS, C75 blocks the condensation reaction in fatty acid synthesis.[1] This inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, in cancer cells, which is a key mediator of C75-induced apoptosis.[1]

Anticancer Activity

The anticancer effects of C75 are primarily attributed to its inhibition of FAS in cancer cells that exhibit high levels of this enzyme. The consequences of FAS inhibition in these cells are:

-

Induction of Apoptosis: The accumulation of malonyl-CoA triggers a signaling cascade that leads to programmed cell death.[1]

-

Inhibition of DNA Replication: By disrupting the production of new fatty acids required for membrane synthesis, C75 indirectly halts DNA replication.[1]

-

Radiosensitization: C75 has been shown to sensitize prostate cancer cells to ionizing radiation, suggesting a potential role in combination therapies.[2]

Appetite Suppression and Weight Loss

C75 exerts a potent anorexigenic effect, leading to a significant reduction in food intake and subsequent weight loss. This effect is mediated by the central nervous system, specifically within the hypothalamus.

-

Modulation of Hypothalamic AMPK: C75 decreases the phosphorylation of AMP-activated protein kinase (AMPK) in the hypothalamus.[3] As AMPK is a critical sensor of cellular energy status, its inhibition signals a state of energy sufficiency, thereby suppressing appetite.[3]

-

Regulation of Neuropeptides: The inhibition of hypothalamic FAS and the subsequent alteration of AMPK activity lead to changes in the expression of key neuropeptides that control feeding behavior. C75 suppresses the expression of orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related protein (AgRP), while increasing the expression of anorexigenic (appetite-suppressing) neuropeptides like Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).[4]

-

Inhibition of Ghrelin Secretion: C75 has been shown to act upstream of the orexigenic hormone ghrelin, inhibiting its secretion.[4][5]

Dual Regulation of Carnitine Palmitoyltransferase 1 (CPT1)

The effect of C75 on CPT1, the rate-limiting enzyme in fatty acid oxidation, is complex and appears to be context-dependent.

-

Activation by C75: Some studies report that C75 can directly activate CPT1, which would lead to an increase in fatty acid oxidation.[6]

-

Inhibition by C75-CoA: Conversely, other research indicates that C75 is converted intracellularly to its CoA thioester, C75-CoA, which is a potent inhibitor of CPT1.[7] This inhibition would lead to a decrease in fatty acid oxidation.

This paradoxical effect is a critical area of ongoing research. The prevailing hypothesis is that the ultimate effect of C75 on fatty acid oxidation may depend on the specific tissue and the relative concentrations of C75 and C75-CoA.

Quantitative Data

| Parameter | Cell Line/Model | Value | Reference |

| IC₅₀ (FAS Inhibition) | Purified mammalian FAS | Not explicitly found | |

| IC₅₀ (Cell Growth) | PC3 (Prostate Cancer) | 35 µM | [6] |

| IC₅₀ (Cell Growth) | LNCaP (Prostate Cancer) Spheroids | 50 µM | [6] |

| IC₅₀ (FAS Inhibition) | General | 200 µg/mL | [8] |

| In Vivo Dosage (Appetite Suppression) | Mice (intraperitoneal) | 30 mg/kg | [6] |

Signaling Pathways and Experimental Workflows

C75-Induced Apoptosis in Cancer Cells

Caption: C75 inhibits FAS, leading to increased malonyl-CoA, which induces apoptosis.

C75-Mediated Appetite Suppression in the Hypothalamus

Caption: C75 inhibits hypothalamic FAS, reducing pAMPK and altering neuropeptide expression.

Experimental Workflow for Assessing C75 Cytotoxicity

Caption: Workflow for determining the cytotoxic effects of C75 using an MTT assay.

Detailed Experimental Protocols

Synthesis of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75)

In Vitro Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxicity of C75 on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC3, LNCaP)

-

Complete cell culture medium

-

96-well tissue culture plates

-

C75 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

C75 Treatment: Prepare serial dilutions of C75 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the C75 dilutions (and a vehicle control with the same concentration of DMSO as the highest C75 concentration) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each C75 concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using appropriate software.

In Vivo Assessment of Anorectic Effects in Mice

This protocol provides a general framework for evaluating the effect of C75 on food intake in mice.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

C75 solution for injection (e.g., dissolved in a vehicle such as RPMI 1640 medium)

-

Standard rodent chow

-

Metabolic cages for individual housing and food intake measurement

-

Animal balance

Procedure:

-

Acclimation: Individually house the mice in metabolic cages for at least 3-5 days to acclimate them to the new environment and to obtain baseline food intake and body weight measurements.

-

Baseline Measurement: Measure and record the body weight and 24-hour food intake for each mouse for at least two consecutive days to establish a stable baseline.

-

C75 Administration: On the day of the experiment, administer C75 (e.g., 30 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.

-

Food Intake and Body Weight Monitoring: Immediately after injection, return the mice to their cages with a pre-weighed amount of food. Measure food intake and body weight at regular intervals (e.g., 2, 4, 8, and 24 hours) post-injection.[6][8]

-

Data Analysis: Calculate the change in food intake and body weight for each mouse relative to its baseline and compare the results between the C75-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75) is a potent inhibitor of fatty acid synthase with significant anti-cancer and anorectic properties. Its complex mechanism of action, involving the modulation of key metabolic and signaling pathways in both peripheral tissues and the central nervous system, makes it a valuable research tool and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities of C75 and its potential clinical applications. Further research is warranted to fully elucidate the dual role of C75 and its metabolites on CPT1 and to develop more detailed and standardized protocols for its synthesis and biological evaluation.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. (PDF) Chronic C75 Treatment of Diet-Induced Obese Mice [research.amanote.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Research on C75 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

C75 is a synthetic small molecule and a potent, irreversible inhibitor of fatty acid synthase (FASN), an enzyme responsible for the endogenous synthesis of fatty acids. Early research into C75 and its derivatives unveiled its significant anti-tumor properties, positioning it as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the foundational research on C75, detailing its mechanism of action, effects on cancer cells, and the experimental methodologies employed in these seminal studies.

Core Mechanism of Action

C75 exerts its primary anti-neoplastic effect through the inhibition of FASN.[1] FASN is a key enzyme in de novo fatty acid synthesis, a process that is notably upregulated in many cancer types to support rapid cell growth and proliferation by providing essential lipids for membrane formation and signaling molecules.

The inhibitory action of C75 is characterized by slow-binding kinetics, where the inhibitor forms a stable complex with the enzyme over time. This irreversible inhibition leads to a rapid decrease in cellular fatty acid synthesis.

Signaling Pathways Affected by C75

Early studies demonstrated that C75 induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. The inhibition of FASN leads to a cascade of events culminating in programmed cell death.

Quantitative Data: In Vitro Efficacy of C75

The anti-proliferative activity of C75 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | ~35 | [1] |

| LNCaP | Prostate Cancer | ~50 (spheroid growth) | [1] |

| A375 | Melanoma | 32.43 | |

| MA104 | Monkey Kidney | 28.5 (TD50) | |

| Multiple Cell Lines | Various | 15.53 (average) |

Experimental Protocols

Fatty Acid Synthase (FAS) Inhibition Assay

This assay measures the ability of C75 to inhibit the enzymatic activity of purified FASN.

-

Reagents: Purified fatty acid synthase, Acetyl-CoA, Malonyl-CoA with radiolabeled [¹⁴C]malonyl-CoA, NADPH, Reaction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and dithiothreitol).

-

Procedure:

-

Pre-incubate purified FASN with varying concentrations of C75 for different time intervals to assess slow-binding inhibition.

-

Initiate the reaction by adding acetyl-CoA, NADPH, and [¹⁴C]malonyl-CoA.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Extract the synthesized fatty acids using a non-polar solvent (e.g., petroleum ether).

-

Quantify the incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle-treated control.

-

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Reagents: Cancer cell lines, cell culture medium, C75, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of C75 for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins involved in the apoptotic pathway.

-

Reagents: C75-treated and untreated cancer cells, Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), Protein quantification assay (e.g., BCA assay), SDS-PAGE gels, Transfer buffer, PVDF or nitrocellulose membranes, Blocking buffer (e.g., 5% non-fat milk or BSA in TBST), Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin), HRP-conjugated secondary antibodies, Chemiluminescent substrate.

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the protein of interest to a loading control like β-actin.

-

In Vivo Tumor Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of C75 in a living organism.

-

Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells, Matrigel (optional), C75 formulation for injection (e.g., in DMSO and then diluted in saline), Calipers for tumor measurement.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer C75 or vehicle control to the mice via a specific route (e.g., intraperitoneal injection) according to a defined schedule (e.g., daily or every other day).

-

Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

C75 Derivatives

Early research also explored the synthesis and activity of various derivatives of C75 to improve its pharmacological properties, such as increasing potency, reducing toxicity, and enhancing solubility. The core structure, a substituted α-methylene-γ-butyrolactone, was modified at different positions to investigate structure-activity relationships. These studies aimed to dissociate the anorexic (appetite-suppressing) side effect from the anti-tumor activity.

Conclusion

The seminal research on C75 laid the groundwork for understanding the therapeutic potential of FASN inhibition in oncology. The detailed experimental protocols and quantitative data from these early studies continue to be a valuable resource for scientists in the field of cancer metabolism and drug development. The logical frameworks and signaling pathways elucidated provide a solid foundation for further investigation into novel FASN inhibitors and their clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Effects of C75 on Cancer Cell Lines

Executive Summary

C75 is a synthetic, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids.[1][2] Many human cancers, including those of the breast, prostate, colon, and ovary, exhibit significantly elevated levels of FASN compared to normal tissues.[1] This differential expression makes FASN an attractive therapeutic target. C75 exerts its antitumor activity primarily by inhibiting FASN, leading to a cascade of downstream events including the inhibition of fatty acid synthesis, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[1][3] This document provides a comprehensive overview of the in vitro effects of C75, presenting quantitative data, detailed experimental protocols, and visualizations of the core mechanisms and workflows.

Core Mechanism of Action

C75 is a chemically stable, α-methylene-γ-butyrolactone that acts as a weak, irreversible inhibitor of FASN.[1][3] Its mechanism is multifaceted:

-

FASN Inhibition: C75 covalently binds to and inhibits multiple domains of the FASN enzyme, including the β-ketoacyl synthase, enoyl reductase, and thioesterase domains.[3] This action blocks the synthesis of long-chain fatty acids, which are crucial for cancer cells for membrane formation, energy storage, and protein modification.[3]

-

Metabolic Disruption: The inhibition of FASN leads to the accumulation of the substrate malonyl-CoA.[1] High levels of malonyl-CoA are believed to be a key mediator of the cytotoxic and apoptotic effects observed in cancer cells following C75 treatment.[1]

-

CPT1A Activation: C75 is also a potent activator of carnitine palmitoyltransferase 1 (CPT1A), an enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation.[2][4] This can lead to increased fatty acid oxidation and cellular energy stress.

Below is a diagram illustrating the primary mechanism of C75 action.

References

Initial Studies on C75 and Apoptosis Induction: A Technical Guide

Abstract

C75, a synthetic small-molecule inhibitor of fatty acid synthase (FAS), has emerged as a compound of significant interest in oncology research. Initial studies have demonstrated its potent ability to selectively induce apoptosis in a variety of cancer cell lines, where FAS is often highly expressed, while sparing normal tissues with low FAS expression.[1][2] This technical guide provides an in-depth overview of the foundational research on C75-mediated apoptosis. It details the core mechanism of action, summarizes key quantitative findings, outlines common experimental protocols for assessing its effects, and visualizes the critical signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cancer therapeutics and metabolic pathways.

Core Mechanism of C75 Action

C75 is a synthetic, chemically stable inhibitor that acts as an analog of cerulenin.[3][4] Its primary mechanism involves the irreversible inhibition of fatty acid synthase (FAS), the key enzyme responsible for the de novo synthesis of long-chain fatty acids.[3][4] In many human cancers, including breast, prostate, and colon, FAS is significantly overexpressed to meet the high lipid demand of rapidly proliferating cells.[2][4]

The inhibition of FAS by C75 leads to a rapid cascade of cellular events culminating in apoptosis. A central event is the accumulation of the FAS substrate, malonyl-CoA.[2][3] This accumulation was initially hypothesized to inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for fatty acid oxidation, thereby creating a state of "metabolic catastrophe".[2] While the precise downstream effects are complex and may be cell-type specific, subsequent studies have shown that FAS inhibition by C75 disrupts phospholipid production, interferes with DNA replication, and ultimately triggers S-phase-specific apoptosis.[2][5][6]

Signaling Pathways in C75-Induced Apoptosis

The apoptotic program initiated by C75 involves multiple interconnected signaling pathways. The process begins with the direct inhibition of FAS and culminates in the activation of the caspase cascade, a hallmark of apoptosis.

Further research has elucidated that C75 predominantly activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane, the release of pro-apoptotic factors, and the subsequent activation of initiator and effector caspases.[7]

Quantitative Data from Initial Studies

The following tables summarize quantitative data from seminal studies investigating the effects of C75 on cancer cells.

Table 1: Effect of C75 on Cancer Cell Viability and Proliferation

| Cell Line | C75 Concentration (µM) | Treatment Duration (h) | Reduction in Viability (%) | Reference |

|---|---|---|---|---|

| A-375 (Melanoma) | 20 - 160 | 24 - 48 | 20.8 - 87.1 | [1] |

| SUM149PT (Breast) | 12.5 | 24 | Significant Apoptosis | [8] |

| SUM1315MO2 (Breast) | 10.0 | 24 | Significant Apoptosis |[8] |

Table 2: C75-Induced Inhibition of Fatty Acid Synthesis

| Cell Line | C75 Concentration | Measurement | Inhibition (%) | Reference |

|---|---|---|---|---|

| HL-60 (Leukemia) | 5 µg/ml (~17.8 µM) | [¹⁴C]acetate incorporation into phospholipids | 87 | [3] |

| HL-60 (Leukemia) | 5 µg/ml (~17.8 µM) | [¹⁴C]acetate incorporation into triglycerides | 89 |[3] |

Table 3: C75 Effect on Mitochondrial Membrane Potential in DLBCL Cells (24h Treatment)

| Cell Line | C75 Concentration (µM) | % of Cells with Lost Potential (JC-1 Staining) | Reference |

|---|---|---|---|

| SUDHL4 | 25 | ~25% | [7] |

| SUDHL4 | 50 | ~40% | [7] |

| SUDHL5 | 25 | ~30% | [7] |

| SUDHL5 | 50 | ~55% | [7] |

| SUDHL10 | 25 | ~20% | [7] |

| SUDHL10 | 50 | ~35% |[7] |

Key Experimental Protocols

The assessment of apoptosis is a critical step in evaluating the efficacy of C75. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to identify and quantify apoptotic cells.

Protocol: Annexin V & Propidium Iodide Apoptosis Assay

This protocol provides a method for distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]

A. Materials and Reagents

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Treated and control cell populations

-

FACS tubes (e.g., 6 mL polystyrene round-bottom)

B. Equipment

-

Flow Cytometer with appropriate lasers and filters

-

Centrifuge

-

Incubator

-

Micropipettes

C. Step-by-Step Procedure

-

Cell Preparation:

-

Seed cells at a density to achieve ~1 x 10⁶ cells per sample at the time of harvest.

-

Induce apoptosis by treating cells with the desired concentration of C75 for the specified duration. Include an untreated (vehicle) control.

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.

-

Gently wash the adherent cells with PBS, then detach them using trypsin or a cell scraper.

-

Combine the detached cells with the collected supernatant from the previous step. For suspension cells, simply collect the entire cell culture.

-

-

Washing:

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS, repeating the centrifugation step each time.

-

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL.[12]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL of cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]

-

-

Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analyze the samples by flow cytometry within one hour for optimal results.

-

Be sure to include controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.

-

D. Data Interpretation

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.[9]

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[9]

Conclusion

Initial studies on C75 have firmly established its role as a potent inducer of apoptosis in cancer cells through the inhibition of fatty acid synthase. The primary mechanism involves the disruption of lipid metabolism, leading to the activation of the intrinsic mitochondrial apoptotic pathway. The quantitative data consistently show a dose- and time-dependent cytotoxic effect across various cancer models. The experimental protocols outlined herein provide a robust framework for further investigation into C75 and other FAS inhibitors. These foundational findings have paved the way for ongoing research into the therapeutic potential of targeting metabolic pathways in cancer treatment.

References

- 1. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

An In-depth Technical Guide to Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid, commonly known as C75. C75 is a potent, irreversible inhibitor of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. This document details its chemical structure, physical properties, and provides insights into its mechanism of action, including its role in the regulation of metabolism and food intake through the modulation of hypothalamic signaling pathways. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic disorders, and neuroscience.

Chemical and Physical Properties

Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid is a synthetic α-methylene-γ-butyrolactone. Its properties are summarized in the tables below.

Identification

| Property | Value |

| IUPAC Name | (2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid[1] |

| Synonyms | C75, C 75, trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, (2R,3S)-rel-Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid[2][3][4][5] |

| CAS Number | 191282-48-1 ((2R,3S)-rel isomer)[4][5]; 218137-86-1 (unspecified stereoisomer)[6][7] |

| Molecular Formula | C₁₄H₂₂O₄[2][4][5] |

| Molecular Weight | 254.32 g/mol [2] |

| Chemical Structure | A γ-butyrolactone derivative with an α-methylene group, a carboxylic acid at the 3-position, and an octyl group at the 2-position. |

Physicochemical Properties

| Property | Value |

| Physical State | Solid[5] |

| Solubility | Soluble in DMSO to 25 mM and in ethanol to 100 mM.[2] |

| Melting Point | Not experimentally determined in the searched literature. |

| Boiling Point | Not experimentally determined in the searched literature. |

| pKa | Not experimentally determined in the searched literature. |

Biological Activity and Signaling Pathways

C75 is a well-characterized inhibitor of fatty acid synthase (FAS), the enzyme responsible for the terminal steps in the de novo synthesis of fatty acids.

Mechanism of Action

C75 acts as a competitive and irreversible inhibitor of fatty acid synthase.[2][8] The α-methylene-γ-butyrolactone core of C75 is a reactive Michael acceptor that is thought to form a covalent adduct with a cysteine residue in the β-ketoacyl synthase (KS) domain of FAS, thereby inactivating the enzyme.

Effects on Metabolism and Food Intake

The inhibition of FAS by C75 leads to an accumulation of its substrate, malonyl-CoA, in various tissues, including the hypothalamus. Elevated malonyl-CoA levels are a key signal of energy surplus, leading to a potent suppression of food intake and a reduction in body weight.[8]

Signaling Pathways

C75 exerts its effects on appetite and metabolism by modulating key signaling pathways in the hypothalamus.

-

Hypothalamic Neuropeptides: C75 has been shown to prevent the fasting-induced up-regulation of orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related protein (AgRP), and the down-regulation of anorexigenic (appetite-suppressing) neuropeptides like pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART).[9]

-

AMP-activated Protein Kinase (AMPK) Pathway: C75 has been demonstrated to reduce the phosphorylation and thus the activity of AMPK in the hypothalamus.[9] AMPK is a critical energy sensor that is activated under low energy states and promotes food intake. By inhibiting AMPK, C75 signals a state of energy sufficiency.

Below is a diagram illustrating the proposed signaling pathway of C75 in the hypothalamus.

Caption: Proposed signaling pathway of C75 in the hypothalamus.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of C75 are critical for its application in research.

Synthesis of C75

Multiple synthetic routes to C75 have been reported. A general workflow for a common synthetic approach is outlined below. This is a generalized representation, and specific reaction conditions, reagents, and purification methods can be found in the cited literature.

Caption: Generalized workflow for the synthesis of C75.

Note: For a detailed, multi-gram scale synthesis protocol, researchers are directed to the publication by L-F. Tietze, et al. (2008) in Synthesis.

Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

General Protocol: A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Signals:

-

¹H NMR: Signals corresponding to the methylene protons of the α-methylene group, the protons on the lactone ring, the protons of the octyl chain, and the acidic proton of the carboxylic acid would be expected.

-

¹³C NMR: Resonances for the carbonyl carbons of the lactone and carboxylic acid, the carbons of the double bond, the carbons of the furan ring, and the carbons of the octyl chain would be anticipated.

-

3.2.2. Mass Spectrometry (MS)

-

General Protocol: Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization. The sample would be introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions would be measured.

-

Expected Fragmentation: The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observable. Common fragmentation patterns would likely involve the loss of water, carbon dioxide, and fragmentation of the octyl chain.

3.2.3. Infrared (IR) Spectroscopy

-

General Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film.

-

Expected Absorptions: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the lactone and carboxylic acid, the C=C stretch of the methylene group, and the C-H stretches of the alkyl chain would be expected.

Conclusion

Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75) is a valuable pharmacological tool for studying the role of de novo fatty acid synthesis in various physiological and pathological processes. Its well-defined mechanism of action as a fatty acid synthase inhibitor and its effects on central appetite regulation make it a compound of significant interest for the development of therapeutics for obesity, metabolic syndrome, and cancer. This guide provides a foundational understanding of its properties and directs researchers to relevant literature for more detailed experimental procedures. The lack of publicly available, experimentally determined physicochemical and spectral data highlights an area for future investigation to further complete the profile of this important molecule.

References

- 1. (2R,3S)-C75 | C14H22O4 | CID 9881506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. (2R,3S)-TETRAHYDRO-4-METHYLENE-2-OCTYL-5-OXO-3-FURANCARBOXYLIC ACID | VSNCHEM [vsnchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | C14H22O4 | CID 4248455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of C75 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C75, a synthetic α-methylene-γ-butyrolactone, has emerged as a significant tool for investigating the intricate relationship between fatty acid metabolism and energy homeostasis. As a potent inhibitor of fatty acid synthase (FAS), C75 demonstrates profound effects on metabolic parameters, positioning it as a molecule of interest for therapeutic interventions in metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-depth exploration of the multifaceted mechanisms of C75, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. A critical examination of its dual role in both fatty acid synthesis and oxidation pathways is presented, including the controversial findings surrounding its interaction with carnitine palmitoyltransferase-1 (CPT-1). While C75 itself may not be a direct candidate for human drug development, the insights gleaned from its study offer invaluable guidance for the development of next-generation therapeutics targeting metabolic disorders.

Introduction

Metabolic diseases, including obesity and type 2 diabetes, represent a growing global health crisis. A key pathological feature of these conditions is the dysregulation of lipid metabolism, characterized by excessive fatty acid synthesis and ectopic lipid accumulation. Fatty acid synthase (FAS), the central enzyme in the de novo lipogenesis pathway, has therefore become a prime target for therapeutic intervention. C75 is a small-molecule inhibitor of FAS that has been instrumental in elucidating the role of this pathway in energy balance.[1] This document serves as a comprehensive resource on the preclinical evaluation of C75, with a focus on its therapeutic potential in metabolic diseases.

Mechanism of Action

C75 exerts its metabolic effects through a dual mechanism, impacting both the synthesis and oxidation of fatty acids.

Inhibition of Fatty Acid Synthase (FAS)

C75 is a potent, irreversible inhibitor of FAS.[2] By covalently binding to the β-ketoacyl synthase domain of FAS, C75 blocks the condensation steps of fatty acid synthesis. This inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, in tissues such as the hypothalamus and liver.[3]

Modulation of Carnitine Palmitoyltransferase-1 (CPT-1) Activity

The effect of C75 on CPT-1, the rate-limiting enzyme for mitochondrial fatty acid oxidation, is a subject of ongoing investigation with conflicting reports.

-

Stimulation of CPT-1 Activity: Several studies report that C75 acts as a pharmacological agonist of CPT-1, leading to increased fatty acid oxidation and energy expenditure.[3][4] This effect is proposed to be a peripheral mechanism contributing to weight loss and the reduction of adipose tissue.[3] C75 has been shown to increase CPT-1 activity even in the presence of its natural inhibitor, malonyl-CoA.[3][4]

-

Inhibition of CPT-1 Activity by C75-CoA: Conversely, other research indicates that C75 is converted in vivo to C75-CoA, which acts as a potent competitive inhibitor of CPT-1.[2][5] This inhibition of CPT-1 in the hypothalamus is suggested to increase the availability of fatty acids, contributing to the anorectic effects of C75.[5] The IC50 values for C75-CoA inhibition of CPT-1 are reported to be in a similar range to the well-known CPT-1 inhibitor, etomoxiryl-CoA.[2]

This apparent contradiction highlights the complexity of C75's pharmacology and may be dependent on the tissue context and the local concentrations of C75 and its metabolites.

Preclinical Efficacy in Metabolic Disease Models

Preclinical studies, primarily in diet-induced obese (DIO) mice, have demonstrated the significant therapeutic potential of C75 in ameliorating metabolic dysregulation.

Effects on Body Weight and Food Intake

Chronic administration of C75 leads to a sustained and stable reduction in body weight in DIO mice.[6] This effect is attributed to both a decrease in food consumption and an increase in energy expenditure.[6] In some studies, C75-treated DIO mice exhibited a 50% greater weight loss compared to their pair-fed counterparts, indicating that the anorectic effect alone does not account for the total weight reduction.[3][4]

Effects on Adipose Tissue and Hepatic Steatosis

C75 treatment results in a substantial loss of adipose tissue and the resolution of hepatic steatosis (fatty liver) in DIO mice.[6] This is consistent with its dual action of reducing fatty acid synthesis and promoting fatty acid oxidation.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of C75 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of C75

| Target Enzyme | Cell/Tissue Type | IC50 | Reference |

| Fatty Acid Synthase (FAS) | Purified Human FASN | >100 µM | [7] |

| Fatty Acid Synthase (FAS) | HsmtKAS (β-ketoacyl-acyl carrier protein synthase) | ~300 µM (for the related compound cerulenin) | [7] |

| Carnitine Palmitoyltransferase I (CPT-1) (by C75-CoA) | Yeast-overexpressed L- or M-CPT I isoforms | In the range of etomoxiryl-CoA | [2] |

Table 2: In Vivo Effects of C75 in Diet-Induced Obese (DIO) Mice

| Parameter | C75 Dose | Duration of Treatment | Observed Effect | Reference |

| Body Weight | 15 mg/kg (i.p.) | 20 hours | 4.4% decrease (vs. 2.0% in pair-fed) | [8] |

| Food Intake | Chronic treatment | - | Decreased | [6] |

| Energy Expenditure | 15 mg/kg (i.p.) | 20 hours | 32.9% increase (vs. pair-fed) | [4][8] |

| Respiratory Exchange Ratio (RER) | 15 mg/kg (i.p.) | 20 hours | Unchanged (0.75 vs. 0.76 in pair-fed) | [4][8] |

| Fatty Acid Oxidation | 30 µg/ml (in vitro) | - | 203% increase | [8] |

| Fatty Acid Oxidation | 40 µg/ml (in vitro) | - | 358% increase | [8] |

| CPT-1 Activity | 20 µg/ml (in adipocytes) | - | 213% increase | [8] |

| Liver Triglyceride Content | Not specified | Chronic | Reduced | [9] |

| Liver Weight | Not specified | Chronic | Reduced | [9] |

Table 3: Effects of C75 on Serum Markers of Tissue Injury (Hemorrhagic Shock Model)

| Serum Marker | C75 Treatment (1 mg/kg) | % Decrease vs. Vehicle | Reference |

| Aspartate Aminotransferase (AST) | Yes | 38% | [10] |

| Lactate | Yes | 32% | [10] |

| Lactate Dehydrogenase (LDH) | Yes | 78% | [10] |

| Creatinine | Yes | 38% | [10] |

| Blood Urea Nitrogen (BUN) | Yes | 40% | [10] |

Signaling Pathways Modulated by C75

C75 influences key signaling pathways in the hypothalamus and peripheral tissues that regulate energy homeostasis.

Hypothalamic Neuropeptide Signaling

In the central nervous system, C75 modulates the expression of hypothalamic neuropeptides involved in appetite control. By increasing malonyl-CoA levels in the hypothalamus, C75 is thought to mimic a state of energy surplus. This leads to:

-

Decreased expression of orexigenic (appetite-stimulating) neuropeptides: Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).

-

Increased expression of anorexigenic (appetite-suppressing) neuropeptides: Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).

Peripheral Signaling: AMPK and CPT-1

In peripheral tissues like the liver and adipose tissue, C75's effects are mediated through the modulation of AMP-activated protein kinase (AMPK) and CPT-1. The precise interplay is complex and, as noted, subject to conflicting reports regarding CPT-1.

Experimental Protocols

In Vivo Administration of C75 in Mice

-

Compound Preparation: C75 is dissolved in a suitable vehicle, such as RPMI 1640 medium.

-

Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for systemic administration in mice.

-

Dosage: Doses ranging from 7.5 mg/kg to 30 mg/kg have been used in studies.

-

Procedure: Mice are restrained, and the injection is administered into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

Whole-Animal Indirect Calorimetry

-

Apparatus: An open-circuit indirect calorimeter system (e.g., Oxymax) is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

-

Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for a period of at least 24 hours before data collection.

-

Measurements: VO2 and VCO2 are measured at regular intervals (e.g., every 15 minutes) over the course of the experiment.

-

Data Analysis: The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO2 to VO2. Energy expenditure is calculated using the Weir equation.

CPT-1 Activity Assay

-

Principle: This assay measures the rate of formation of palmitoylcarnitine from palmitoyl-CoA and [³H]carnitine.

-

Procedure:

-

Homogenize tissue or lyse cells in an appropriate buffer.

-

Incubate the homogenate/lysate with a reaction mixture containing [³H]carnitine, palmitoyl-CoA, and other necessary co-factors.

-

Stop the reaction and separate the radiolabeled palmitoylcarnitine from the unreacted [³H]carnitine.

-

Quantify the amount of [³H]palmitoylcarnitine using liquid scintillation counting.

-

Western Blot Analysis of Hypothalamic Neuropeptides

-

Tissue Preparation: Hypothalami are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NPY, AgRP, POMC, or CART, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clinical Landscape and Future Directions

To date, there have been no registered clinical trials specifically investigating C75 for metabolic diseases in humans. However, other inhibitors of fatty acid synthase are undergoing clinical evaluation. For instance, the FASN inhibitor denifanstat (formerly TVB-2640) has shown promise in Phase 2 trials for non-alcoholic steatohepatitis (NASH) and is also being investigated for various cancers.[11][12][13] Another FASN inhibitor, FT-4101, has demonstrated the ability to safely reduce hepatic de novo lipogenesis and steatosis in obese subjects with non-alcoholic fatty liver disease in early-phase trials.[14]

The preclinical data on C75 provide a strong rationale for the continued exploration of FAS inhibition as a therapeutic strategy for metabolic diseases. Future research should focus on:

-

Resolving the conflicting data on CPT-1 modulation: Further studies are needed to clarify whether C75 or its metabolites act as activators or inhibitors of CPT-1 in different tissues and under various metabolic conditions.

-

Developing second-generation FAS inhibitors: The insights from C75 can guide the design of new inhibitors with improved pharmacokinetic and safety profiles suitable for clinical development.

-

Investigating combination therapies: Exploring the synergistic effects of FAS inhibitors with other anti-diabetic or weight-loss agents could lead to more effective treatment strategies.

Conclusion

C75 has proven to be an invaluable pharmacological tool for dissecting the critical role of de novo lipogenesis in the pathophysiology of metabolic diseases. Its ability to potently inhibit FAS and modulate fatty acid oxidation pathways has profound effects on energy homeostasis, leading to weight loss and improved metabolic health in preclinical models. While the precise mechanism of its interaction with CPT-1 requires further elucidation, the wealth of data generated from C75 studies strongly supports the continued development of FAS inhibitors as a promising therapeutic avenue for obesity, type 2 diabetes, and related metabolic disorders. The journey from the preclinical insights of C75 to clinically approved therapies will require continued innovation in drug design and a deeper understanding of the complex interplay of metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Development of diet-induced fatty liver disease in the aging mouse is suppressed by brief daily exposure to low-magnitude mechanical signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 12. Sagimet Biosciences' Denifanstat Meets All Endpoints in Phase 3 Acne Clinical Trial, NDA Submission Planned in China [quiverquant.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Inhibition of fatty acid synthase with FT‐4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non‐alcoholic fatty liver disease: Results from two early‐phase randomized trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C75 in In Vivo Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Introduction